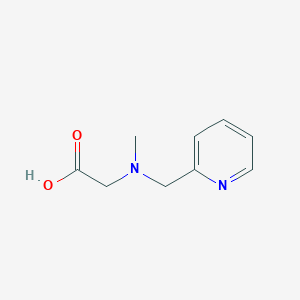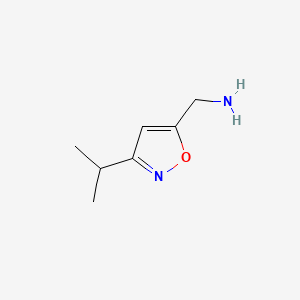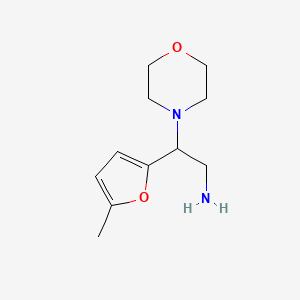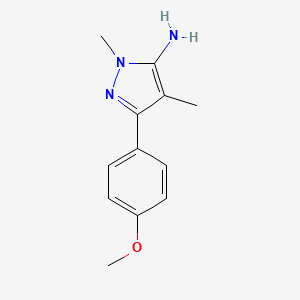
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The methoxy group attached to the phenyl ring and the dimethyl substitutions on the pyrazole core suggest modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of compounds with similar structures, the synthesis can involve condensation reactions under acidic conditions, as seen in the synthesis of various substituted pyrazoles . The specific synthesis route for 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing a three-dimensional network formed by hydrogen bonding . The geometry optimization and vibrational spectra of another related compound were obtained using DFT calculations, which also provided insights into the molecular parameters such as bond lengths and angles .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, substitution, and addition reactions, depending on the functional groups present. For example, 3-methoxy-1-phenyl-2-pyrazolin-5-one, a related compound, reacts with different reagents to yield various products, demonstrating the reactivity of the pyrazole moiety . The specific chemical reactions that 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine can undergo are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility and electronic properties. The molecular electrostatic potential, HOMO-LUMO gap, and other electronic properties can be analyzed using quantum chemical calculations, as demonstrated for a related compound . The crystal packing and hydrogen bonding patterns, as observed in related compounds, can also influence the melting point, solubility, and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and NMR Spectroscopic Investigations : Holzer and Hallak (2004) conducted a study on the reaction of 3-methoxy-1-phenyl-2-pyrazolin-5-one with various reagents, leading to different products, each characterized by NMR spectroscopy. This research provides insight into the reactivity and potential transformations of pyrazoline derivatives, possibly including compounds structurally related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Holzer & Hallak, 2004).
Facile Synthesis and Characterization : Pareek, Joseph, and Seth (2010) described the synthesis of various pyrazoles, focusing on their spectral characterization and elemental analysis. Their approach to synthesizing substituted pyrazoles may provide a framework for the synthesis and characterization of 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine related compounds (Pareek, Joseph, & Seth, 2010).
Efficient Synthesis Involving Thiazolyl and Etheral Pharmacophores : Bhosle et al. (2012) developed a synthetic route for pyrazolines and isoxazolines, which are structurally related to the compound . Their study might offer valuable insights into the chemical behavior and potential applications of such compounds (Bhosle et al., 2012).
Spectral and Crystallographic Investigations : The study by Hayvalı et al. (2010) delves into the synthesis, spectroscopic, and crystallographic analysis of Schiff base ligands derived from pyrazolone, shedding light on their structural aspects which could be relevant for understanding compounds like 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactivity and Interaction
Some studies have focused on the reactivity and interaction of compounds similar to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine:
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally akin to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine. This research might provide valuable insights into the molecular interactions and properties of such compounds (Viji et al., 2020).
In Silico Studies of Schiff Bases Derived from 4-Aminoantipyrine : Ossai et al. (2020) focused on Schiff bases derived from 4-aminoantipyrine, providing structural insights through crystallography and in silico studies. These findings may contribute to understanding the chemical behavior of compounds structurally related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Ossai et al., 2020).
CuI Complexes with Scorpionate Ligands : Gennari et al. (2008) explored the interaction of CuI complexes with N,N',S,S' scorpionate ligands, providing insights into their dimer-monomer equilibria and molecular behavior, which could be relevant for understanding the reactivity of compounds related to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine (Gennari et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards (like whether it’s flammable, corrosive, etc.), and the precautions that need to be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas where further research is needed, etc.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2,4-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(14-15(2)12(8)13)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFOWWYCVUEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



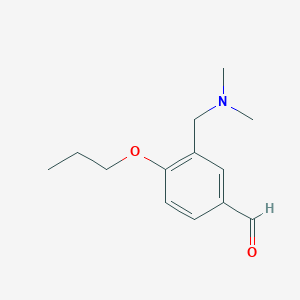
![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

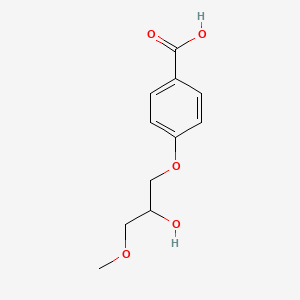
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
